molecular formula C34H22N2O4 B14272036 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid CAS No. 126634-27-3

2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid

Cat. No.: B14272036
CAS No.: 126634-27-3
M. Wt: 522.5 g/mol
InChI Key: CQBVVCQGQSJIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid is an organic compound with the molecular formula C34H22N2O4 It is a derivative of benzoic acid, characterized by the presence of two cyanophenoxy groups attached to a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of benzoic acid derivatives with cyanophenoxy compounds under controlled conditions. The reaction may require catalysts such as anhydrous aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, sulfuric acid (H2SO4)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NBS, sodium dichromate (Na2Cr2O7)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual cyanophenoxy groups attached to a phenylmethyl group, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse applications and potential in various fields of research .

Properties

CAS No.

126634-27-3

Molecular Formula

C34H22N2O4

Molecular Weight

522.5 g/mol

IUPAC Name

2-[bis[4-(2-cyanophenoxy)phenyl]methyl]benzoic acid

InChI

InChI=1S/C34H22N2O4/c35-21-25-7-1-5-11-31(25)39-27-17-13-23(14-18-27)33(29-9-3-4-10-30(29)34(37)38)24-15-19-28(20-16-24)40-32-12-6-2-8-26(32)22-36/h1-20,33H,(H,37,38)

InChI Key

CQBVVCQGQSJIEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4=CC=CC=C4C#N)C5=CC=CC=C5C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.